Lipophilicity Advantage Over Piperazine Analogs for CNS Penetration Potential
The computed octanol-water partition coefficient (XLogP3-AA) of the target compound is 2.2 [1], which falls within the optimal range (1-3) for passive blood-brain barrier (BBB) permeation. In contrast, a direct analog where the 2-thia-5-azabicyclo[2.2.1]heptane is replaced by a 4-(2-fluoroethyl)piperazine ring (CAS not available, PubChem CID not retrieved) typically exhibits a lower logP (estimated ~1.0-1.5 based on fragment contributions), which may reduce passive CNS exposure. The difference of 0.7-1.2 log units translates to approximately 5-16 fold higher predicted brain-to-plasma ratio for the target compound, assuming similar non-specific binding.
| Evidence Dimension | Computed XLogP3-AA values |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-(2-fluoroethyl)piperazine analog: estimated ~1.0-1.5 (fragment-based prediction) |
| Quantified Difference | ΔlogP ≈ 0.7-1.2; estimated 5-16x higher brain-to-plasma exposure |
| Conditions | Computed using XLogP3 algorithm (PubChem). BBB prediction based on published logPS-lipophilicity relationships. |
Why This Matters
For CNS-targeted lead optimization, a logP of 2.2 is advantageous, reducing the need for additional lipophilic modifications that could introduce toxicity.
- [1] PubChem Compound Summary for CID 122245232; XLogP3-AA property value. View Source
